Bis(pentafluorophenyl)oxalate
Overview
Description
Bis(pentafluorophenyl)oxalate is a chemical compound used in various applications. It is often used in coupling reactions as the equivalent of a carbonyl compound . It is also known as 草酸双 (五氟苯基)酯 in Chinese .
Synthesis Analysis
Bis(pentafluorophenyl)oxalate is suitable for chemiluminescence . It is used as a reagent in the preparation of azapeptides . It is also used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Molecular Structure Analysis
The molecular formula of Bis(pentafluorophenyl)oxalate is C14F10O4 . It has a molecular weight of 422.13 . The structure of Bis(pentafluorophenyl)oxalate contains a total of 29 bonds, including 29 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aliphatic) .Chemical Reactions Analysis
Bis(pentafluorophenyl)oxalate is used in chemiluminescence reactions . It is used as a reagent in the preparation of azapeptides .Physical And Chemical Properties Analysis
Bis(pentafluorophenyl)oxalate has a density of 1.8±0.1 g/cm3, a boiling point of 318.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.0±3.0 kJ/mol, and it has a flash point of 141.9±22.8 °C .Scientific Research Applications
Chemiluminescence Reagent
Bis(pentafluorophenyl) oxalate is often used as a chemiluminescence reagent . In chemiluminescence, a chemical reaction produces light without the need for an external light source. This property makes Bis(pentafluorophenyl) oxalate useful in various scientific applications, such as detecting certain chemicals or substances.
High-Performance Liquid Chromatography (HPLC)
This compound is used as a reagent for a sensitive detection method of fluorescent compounds by peroxyoxalate ester chemiluminescence in HPLC . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Capillary Electrophoresis (CE)
Similar to its application in HPLC, Bis(pentafluorophenyl) oxalate can also be used in CE, another technique used to separate ionic species by their charge and frictional forces .
Biochemical Research
Bis(pentafluorophenyl) oxalate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mechanism of Action
Target of Action
Bis(pentafluorophenyl) Oxalate, also known as PFPO , is primarily used as a chemiluminescence reagent . Its primary targets are fluorescent compounds , which it interacts with to produce a chemiluminescent reaction .
Mode of Action
The compound works by reacting with these fluorescent compounds in the presence of hydrogen peroxide . This reaction results in the emission of light, a process known as chemiluminescence . The emitted light can then be detected and measured, providing valuable information about the target compounds.
Biochemical Pathways
energy transfer processes . In these processes, the energy released from the reaction between Bis(pentafluorophenyl) Oxalate and a target compound is transferred to a fluorophore, causing it to emit light .
Result of Action
The primary result of Bis(pentafluorophenyl) Oxalate’s action is the production of light through chemiluminescence . This light can be measured and used to quantify the presence of target compounds, making Bis(pentafluorophenyl) Oxalate a valuable tool in various research and diagnostic applications.
Action Environment
The efficacy and stability of Bis(pentafluorophenyl) Oxalate can be influenced by various environmental factors. For instance, the chemiluminescent reaction it catalyzes requires the presence of hydrogen peroxide . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially impact the efficiency of this reaction.
Future Directions
properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTUYHWOWDFXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371102 | |
Record name | Bis(pentafluorophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16536-48-4 | |
Record name | Bis(pentafluorophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does Bis(pentafluorophenyl)oxalate play in the detection of estradiol in plasma?
A: Bis(pentafluorophenyl)oxalate (PFPO) acts as a chemiluminescent reagent in the detection method described in the research paper []. It is not a target of estradiol or involved in its biological pathways. Instead, PFPO participates in a chemical reaction that generates light when it reacts with a derivative of estradiol (dansylated-estradiol) in the presence of hydrogen peroxide. This light emission is then measured to determine the concentration of estradiol in the sample.
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